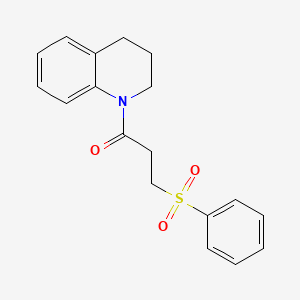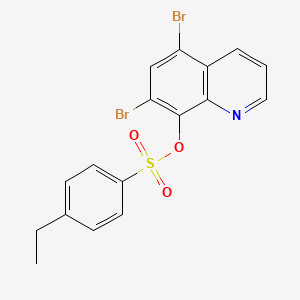
5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A novel compound closely related to 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, was synthesized and displayed significant antimicrobial activity against various bacterial and fungal strains. The chemoselective synthesis of these derivatives emphasizes the compound's potential as a basis for developing potent antibacterial and antifungal agents (P. Krishna, 2018).
Antioxidant and Corrosion Inhibitor for Lubricating Oils
Quinazolone derivatives, structurally related to this compound, have been evaluated as antioxidant additives for lubricating oils, showing high effectiveness. These compounds were tested for their ability to inhibit corrosion and oxidation in gasoline lubricating oils, highlighting their potential utility in enhancing the performance and longevity of engine oils (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2014).
Inhibitors of Protein Kinase and Protein Kinase C
Isoquinolinesulfonamides, compounds related to this compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This finding indicates the potential of such compounds in therapeutic applications targeting diseases mediated by these enzymes (H. Hidaka, M. Inagaki, S. Kawamoto, Y. Sasaki, 1984).
Corrosion Inhibition
Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, which shares functional similarities with this compound, have been synthesized and shown to be efficient corrosion inhibitors for mild steel in hydrochloric acid. This application is crucial for protecting industrial equipment and infrastructure from corrosion-related damage (M. Rbaa, F. Benhiba, I. Obot, et al., 2019).
Immunomodulatory Effects
Quinoline derivatives, including those structurally related to this compound, have demonstrated potent immunosuppressive activity without significant cytotoxicity. This suggests their potential in developing new therapies for autoimmune diseases or as immunosuppressants for transplant patients (Guo-Biao Liu, Jianliang Xu, Cui-cui He, et al., 2009).
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-ethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPTCQDBPXYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


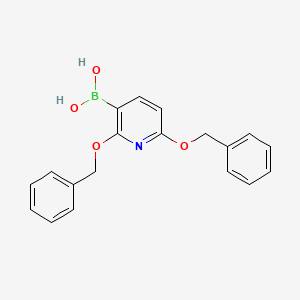

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)
![Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate](/img/structure/B2925250.png)
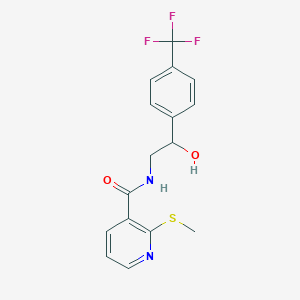
![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925256.png)

![1-((2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)azolidine-2,5-dione](/img/structure/B2925260.png)
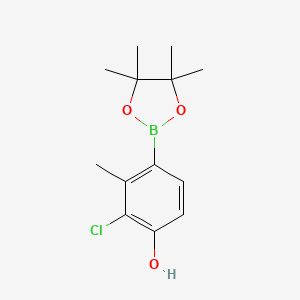
![4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride](/img/structure/B2925264.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2925265.png)
